Comparative In Vitro Activity Against Streptococcus pneumoniae: MIC50/MIC90 Profiles
In a comparative study of 79 penicillin-susceptible S. pneumoniae strains, dirithromycin exhibited an MIC50 of 0.03 µg/mL and an MIC90 of 0.5 µg/mL, which were nearly identical to those of erythromycin (0.016 and 0.5 µg/mL) and azithromycin (0.03 and 0.5 µg/mL), but clarithromycin was slightly more potent (MIC90 0.06 µg/mL) and roxithromycin less potent (MIC90 2 µg/mL) [1]. This demonstrates that dirithromycin's in vitro potency against this key pathogen is equivalent to erythromycin and azithromycin, the clinical standards, providing a baseline for comparative studies.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC50/MIC90) |
|---|---|
| Target Compound Data | MIC50: 0.03 µg/mL; MIC90: 0.5 µg/mL |
| Comparator Or Baseline | Erythromycin (MIC50: 0.016 µg/mL; MIC90: 0.5 µg/mL), Azithromycin (MIC50: 0.03 µg/mL; MIC90: 0.5 µg/mL), Clarithromycin (MIC50: 0.016 µg/mL; MIC90: 0.06 µg/mL), Roxithromycin (MIC50: 0.06 µg/mL; MIC90: 2 µg/mL) |
| Quantified Difference | Dirithromycin MIC90 was 8.3-fold higher than clarithromycin and 4-fold lower than roxithromycin for penicillin-susceptible strains. |
| Conditions | Agar dilution method with incubation in air; 79 penicillin-susceptible S. pneumoniae strains. |
Why This Matters
Establishes dirithromycin's antimicrobial potency benchmark against key comparators, essential for selecting the appropriate compound in susceptibility studies or assay development.
- [1] Visalli, M. A., Jacobs, M. R., & Appelbaum, P. C. (1997). Susceptibility of penicillin-susceptible and -resistant pneumococci to dirithromycin compared with susceptibilities to erythromycin, azithromycin, clarithromycin, roxithromycin, and clindamycin. *Antimicrobial Agents and Chemotherapy*, 41(9), 1867-1870. doi:10.1128/aac.41.9.1867 View Source
